



Application Note: A Convergent Total Synthesis Strategy for (+)-Ineleganolide

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Compound of Interest		
Compound Name:	Sinulatumolin E	
Cat. No.:	B15581735	Get Quote

Audience: Researchers, scientists, and drug development professionals.

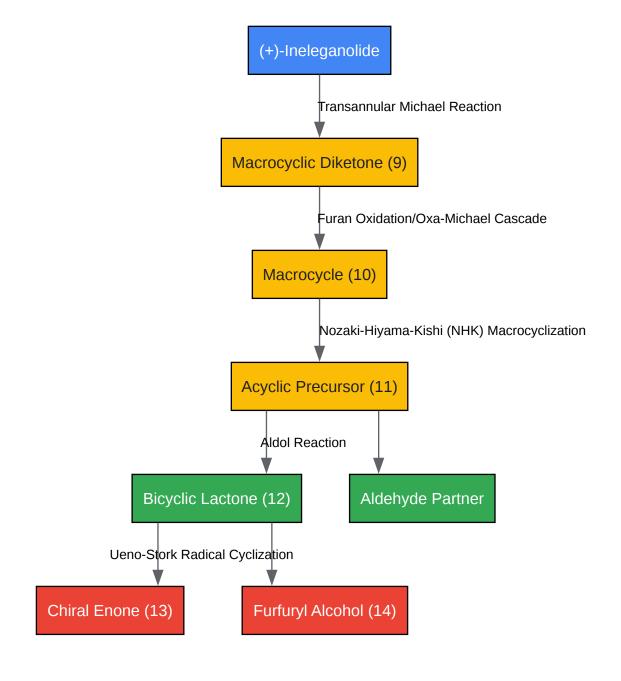
Introduction

(+)-Ineleganolide is a structurally complex nor-furanocembranoid natural product isolated from the soft coral Sinularia inelegans.[1][2] It belongs to a large family of diterpenoids that have attracted significant attention from the synthetic and biomedical communities due to their unique architectures and promising biological activities.[3][4][5] (+)-Ineleganolide exhibits cytotoxicity against P-388 murine leukemia cells with an ED50 of 3.82 μg/mL.[1][2] Its highly oxidized and stereochemically rich pentacyclic framework presents a formidable challenge for chemical synthesis.[3][6] This application note details a successful total synthesis strategy, highlighting key reactions, experimental protocols, and strategic considerations.

Retrosynthetic Analysis

The total synthesis of (+)-Ineleganolide can be approached through a convergent strategy. A plausible retrosynthetic analysis, based on the work of Wood and coworkers, is outlined below. [1][2][7] The strategy hinges on a late-stage transannular Michael reaction to construct the intricate 5,7,6-fused carbocyclic core from an 11-membered macrocyclic diketone.[1][2] This macrocycle is envisioned to arise from a furan oxidation and oxa-Michael cascade of a macrocyclic precursor.[1] The 14-membered macrocycle itself can be forged via a Nozaki-Hiyama-Kishi (NHK) macrocyclization.[1][2] The acyclic precursor for this key cyclization can be assembled through an aldol reaction of a bicyclic lactone and a suitable aldehyde. This bicyclic lactone is accessible via a diastereoselective Ueno-Stork-type radical cyclization.[1][6]







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